1-Ethynyl-4-fluoro-2,3-dihydro-1H-inden-1-OL
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Overview
Description
1-Ethynyl-4-fluoro-2,3-dihydro-1H-inden-1-OL is an organic compound with a unique structure that combines an ethynyl group, a fluorine atom, and a dihydroindenol moiety.
Preparation Methods
The synthesis of 1-Ethynyl-4-fluoro-2,3-dihydro-1H-inden-1-OL typically involves several steps. One common method includes the reaction of a suitable precursor with a fluorinating agent, followed by reduction to obtain the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
1-Ethynyl-4-fluoro-2,3-dihydro-1H-inden-1-OL undergoes various chemical reactions, including:
Scientific Research Applications
1-Ethynyl-4-fluoro-2,3-dihydro-1H-inden-1-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-fluoro-2,3-dihydro-1H-inden-1-OL involves its interaction with molecular targets and pathways. The ethynyl and fluorine groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
1-Ethynyl-4-fluoro-2,3-dihydro-1H-inden-1-OL can be compared with other similar compounds, such as:
4-Fluoro-2,3-dihydro-1H-inden-1-OL: This compound lacks the ethynyl group, which may result in different reactivity and applications.
2,3-Dihydro-1H-inden-1-OL: This compound lacks both the ethynyl and fluorine groups, making it less versatile in certain chemical reactions.
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound has additional fluorine atoms and a different functional group, which can lead to different properties and uses.
Properties
Molecular Formula |
C11H9FO |
---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
1-ethynyl-4-fluoro-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C11H9FO/c1-2-11(13)7-6-8-9(11)4-3-5-10(8)12/h1,3-5,13H,6-7H2 |
InChI Key |
JTPLVGRDASYOFE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCC2=C1C=CC=C2F)O |
Origin of Product |
United States |
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